4-Methylspiro[indoline-3,4'-piperidin]-2-one 4-Methylspiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15965804
InChI: InChI=1S/C13H16N2O/c1-9-3-2-4-10-11(9)13(12(16)15-10)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol

4-Methylspiro[indoline-3,4'-piperidin]-2-one

CAS No.:

Cat. No.: VC15965804

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methylspiro[indoline-3,4'-piperidin]-2-one -

Specification

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
IUPAC Name 4-methylspiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C13H16N2O/c1-9-3-2-4-10-11(9)13(12(16)15-10)5-7-14-8-6-13/h2-4,14H,5-8H2,1H3,(H,15,16)
Standard InChI Key UGGOOCRCZUHYCW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)NC(=O)C23CCNCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Methylspiro[indoline-3,4'-piperidin]-2-one (IUPAC name: 4-methylspiro[1H-indole-3,4'-piperidine]-2-one) features a spiro junction at the 3-position of the indoline ring and the 4'-position of the piperidine ring. Key structural attributes include:

  • Molecular Formula: C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

  • Molecular Weight: 216.28 g/mol

  • Spiro Carbon: Bridges the indoline and piperidine rings, enforcing a rigid, non-planar conformation .

  • Substituents:

    • A methyl group at the 4-position of the piperidine ring.

    • A ketone group at the 2-position of the indoline ring.

The presence of the spiro system restricts rotational freedom, enhancing target selectivity and metabolic stability .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at 1,680–1,710 cm1^{-1} confirms the ketone group .

  • NMR:

    • 1H^1\text{H}-NMR: Methyl protons resonate at δ 1.2–1.4 ppm (singlet), while aromatic protons appear between δ 6.8–7.5 ppm .

    • 13C^{13}\text{C}-NMR: The spiro carbon is observed at δ 65–70 ppm, and the ketone carbon at δ 205–210 ppm .

Synthetic Methodologies

Alternative Routes

  • Zinc Dust Reduction: A mixture of ethanol and HCl reduces nitro precursors to amines, followed by cyclization .

  • Cyanogen Bromide Functionalization: Introduces cyano groups for further derivatization .

Table 1: Comparative Synthesis Routes

MethodReagentsSolventYield (%)
Reductive CyclizationLiAlH4THF72
Zinc Dust ReductionZn, HClEthanol68
Grignard CyclizationMeMgBrEther65

Pharmacological Profile

Antidepressant Activity

In tetrabenazine-induced depression models, 4-methyl derivatives exhibit potent activity:

  • ED50_{50}: 3.2–4.0 mg/kg (oral) in mice .

  • Mechanism: Likely involves serotonin and norepinephrine reuptake inhibition, though exact targets remain under investigation .

Anticonvulsant Effects

  • Supramaximal Electroshock (SES) Test:

    • ED50_{50}: 17.3 mg/kg (intraperitoneal) in rodents .

    • Comparison: Outperforms phenytoin in seizure delay metrics .

ActivityModel/AssayPotency (ED50/IC50)
AntidepressantTetrabenazine-induced3.2 mg/kg
AnticonvulsantSES test17.3 mg/kg
Antitumor (BEL-7402)MTT assay30.03 μg/mL

Molecular Docking Insights

Binding Modes with Target Proteins

Docking studies using Accelrys Discovery Studio 2.5.5 highlight interactions with:

  • EGFR (Epidermal Growth Factor Receptor):

    • Binding Energy: -9.8 kcal/mol.

    • Key Interactions: Hydrogen bonding with Thr766 and hydrophobic contacts with Leu694 .

  • Bcl-2 (Apoptosis Regulator):

    • Binding Energy: -8.2 kcal/mol.

    • Key Interactions: π-Stacking with Phe101 and salt bridges with Asp108 .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Chlorine at the phenyl ring enhances antitumor activity (e.g., compound B5) .

  • Methyl Substitution: Improves blood-brain barrier permeability, favoring CNS activity .

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